5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of TMP derivatives involves the incorporation of the TMP group into a wide range of therapeutically interesting drugs . The TMP group has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Molecular Structure Analysis
The TMP group, the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Activity : Studies have found that certain derivatives of 1,3,4-oxadiazole, including close analogs of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibit significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some specific compounds demonstrated potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
- Anti-Proliferative Activity : These compounds have also been evaluated for their anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cells. Certain derivatives showed optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Antifungal Activities
- Compounds related to this compound have been shown to exhibit fungicidal activity. Some derivatives were effective in inhibiting mycelia growth by approximately 50% at specific concentrations against various fungi, indicating their potential as fungicidal agents (Chen et al., 2007).
Synthesis and Structural Studies
- The synthesis and structure of these compounds have been extensively studied. This includes methods for creating derivatives and analyzing their molecular structure through spectroscopic data and elemental analysis. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Jin et al., 2006).
Applications in Medicinal Chemistry
- In medicinal chemistry, 1,3,4-oxadiazoles like this compound serve as versatile scaffolds. They have been explored for their potential in treating various conditions such as dementias and myasthenia gravis, due to their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase (Pflégr et al., 2022).
Other Bioactive Properties
- These compounds have also been evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. Some have shown significant promise in these areas, further broadening the scope of their potential applications in pharmaceutical and medicinal research (Saundane et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine are numerous and diverse, reflecting the compound’s broad bioactivity. The Trimethoxyphenyl (TMP) group, a key component of this compound, serves as a pharmacophore in many potent agents . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to a decrease in the biological activity of such analogs after the alteration of the TMP moiety . Additionally, the TMP group has been associated with the inhibition of ERK2 (Extracellular Signal Regulated Kinase 2) protein and ERKs phosphorylation .
Biochemical Pathways
The TMP group affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport . By inhibiting Hsp90, it can interfere with protein folding and degradation, impacting numerous cellular processes .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The TMP group has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Safety and Hazards
The safety data sheet for a similar compound, 3,4,5-Trimethoxyphenyl isothiocyanate, suggests avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing . It also suggests storing the compound in a well-ventilated place and keeping the container tightly closed .
Future Directions
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that TMP derivatives, including “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine”, could have potential as valuable agents across a wide range of biomedical applications .
Biochemical Analysis
Biochemical Properties
The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine interacts with several enzymes and proteins. The TMP group in the compound has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the electron-rich nature of the TMP group, which allows it to form strong bonds with these biomolecules .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit ERKs phosphorylation, which is a crucial process in cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to effectively inhibit tubulin, a protein that is essential for the maintenance of cellular structure .
Metabolic Pathways
Given its structural similarity to other TMP-bearing compounds, it may interact with enzymes or cofactors in similar metabolic pathways .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCTUJXIEPYWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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